Magnesium;1-bromo-4-methanidylbenzene;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;1-bromo-4-methanidylbenzene;chloride is a compound that belongs to the class of organomagnesium halides, commonly known as Grignard reagents. These compounds are highly reactive and are widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a 1-bromo-4-methanidylbenzene moiety and a chloride ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Magnesium;1-bromo-4-methanidylbenzene;chloride typically involves the reaction of 1-bromo-4-methanidylbenzene with magnesium metal in an anhydrous ether solvent. This reaction is known as the Grignard reaction. The general reaction scheme is as follows:
1-bromo-4-methanidylbenzene+Mg→this compound
The reaction is carried out under anhydrous conditions to prevent the highly reactive Grignard reagent from reacting with water or oxygen .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar procedure but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Magnesium;1-bromo-4-methanidylbenzene;chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in nucleophilic substitution reactions.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Undergoes substitution reactions with alkyl halides.
Catalysts: Often requires catalysts like copper(I) iodide for coupling reactions.
Major Products
Alcohols: Formed from reactions with carbonyl compounds.
Substituted Benzenes: Result from substitution reactions.
Scientific Research Applications
Magnesium;1-bromo-4-methanidylbenzene;chloride is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Magnesium;1-bromo-4-methanidylbenzene;chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms new carbon-carbon bonds, which is the basis for its use in organic synthesis. The magnesium atom acts as a Lewis acid, facilitating the reaction by stabilizing the transition state .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity.
Methylmagnesium Chloride: Used for similar nucleophilic addition reactions.
Ethylmagnesium Bromide: Commonly used in organic synthesis for forming carbon-carbon bonds.
Uniqueness
Magnesium;1-bromo-4-methanidylbenzene;chloride is unique due to its specific structure, which allows for selective reactions with various electrophiles. Its reactivity can be fine-tuned by modifying the substituents on the benzene ring, making it a versatile reagent in organic synthesis .
Properties
CAS No. |
178407-84-6 |
---|---|
Molecular Formula |
C7H6BrClMg |
Molecular Weight |
229.78 g/mol |
IUPAC Name |
magnesium;1-bromo-4-methanidylbenzene;chloride |
InChI |
InChI=1S/C7H6Br.ClH.Mg/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
ONTYVXYCIDZYFE-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)Br.[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.